6-(1-(Trifluoromethyl)cyclopropyl)nicotinic acid
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Overview
Description
6-(1-(Trifluoromethyl)cyclopropyl)nicotinic acid is a chemical compound with the molecular formula C10H8F3NO2 It is characterized by the presence of a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a nicotinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-(Trifluoromethyl)cyclopropyl)nicotinic acid typically involves multiple steps. One common method includes the acylation of vinyl ethyl ether with trifluoroacetyl chloride in the presence of a catalyst. The reaction is carried out at temperatures ranging from -10°C to 30°C for 3 to 7 hours, resulting in the formation of fluoro-3-alkene-2-ketone derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(1-(Trifluoromethyl)cyclopropyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary but may include the use of halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
6-(1-(Trifluoromethyl)cyclopropyl)nicotinic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(1-(Trifluoromethyl)cyclopropyl)nicotinic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-(Trifluoromethyl)nicotinic acid
- 2-Methyl-6-(trifluoromethyl)nicotinic acid
Uniqueness
6-(1-(Trifluoromethyl)cyclopropyl)nicotinic acid is unique due to the presence of the cyclopropyl ring, which imparts distinct steric and electronic properties. This structural feature differentiates it from other trifluoromethyl-substituted nicotinic acids and may influence its reactivity and biological activity .
Properties
Molecular Formula |
C10H8F3NO2 |
---|---|
Molecular Weight |
231.17 g/mol |
IUPAC Name |
6-[1-(trifluoromethyl)cyclopropyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H8F3NO2/c11-10(12,13)9(3-4-9)7-2-1-6(5-14-7)8(15)16/h1-2,5H,3-4H2,(H,15,16) |
InChI Key |
SZXAAVWAVPRCTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=NC=C(C=C2)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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